molecular formula C9H6BrNOS B3073476 2-Bromo-1-(4-isothiocyanatophenyl)ethanone CAS No. 1017791-57-9

2-Bromo-1-(4-isothiocyanatophenyl)ethanone

Cat. No.: B3073476
CAS No.: 1017791-57-9
M. Wt: 256.12 g/mol
InChI Key: ITLAYLYFJAKRIH-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-isothiocyanatophenyl)ethanone is a brominated acetophenone derivative featuring a bromo group at the α-position and an isothiocyanato (-N=C=S) substituent at the para position of the phenyl ring. These analogues are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in substitution reactions .

Properties

IUPAC Name

2-bromo-1-(4-isothiocyanatophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-5-9(12)7-1-3-8(4-2-7)11-6-13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLAYLYFJAKRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone typically involves the bromination of 1-(4-isothiocyanatophenyl)ethanone. One common method is the use of ammonium bromide and oxone as reagents. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and isothiocyanate groups .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-isothiocyanatophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(4-isothiocyanatophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone involves its reactive functional groups:

Comparison with Similar Compounds

Hydroxyl-Substituted Analogues
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone Synthesis: Prepared via bromination of 1-(4-hydroxyphenyl)ethanone using Br₂, yielding 64.7% with 90.2% purity . Applications: Key intermediate in adrenaline-type drugs . Reactivity: The hydroxyl group enhances solubility in polar solvents but reduces electrophilicity compared to the isothiocyanato group, limiting use in nucleophilic substitutions .
  • Structure: Two hydroxyl groups increase hydrogen bonding, influencing crystal packing and stability .
Methoxy-Substituted Analogues
  • 2-Bromo-1-(4-methoxyphenyl)ethanone Synthesis: Bromination of 1-(4-methoxyphenyl)ethanone in CHCl₃ yields 85% . Physical Properties: Crystallizes in a monoclinic system (melting point: 81–83°C) . Reactivity: Methoxy groups donate electron density, reducing α-bromo ketone reactivity compared to the electron-withdrawing isothiocyanato group .
Nitro-Substituted Analogues
  • 2-Bromo-1-(4-nitrophenyl)ethanone Reactivity: Participates in SRN1 mechanisms with nitronate anions to form α,β-unsaturated ketones . Applications: Used to synthesize chalcone analogues, which have antimicrobial and anticancer properties .
Heterocyclic Analogues
  • 2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone Safety: Requires stringent handling (GHS hazard warnings) due to undefined toxicological profiles . Applications: Building block for heterocyclic compounds in medicinal chemistry .
  • 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone Physical Properties: Molecular weight 280.12 g/mol; used in isoxazole-based drug discovery .
Multi-Halogenated Analogues
  • 2-Bromo-1-(4-bromo-2-chloro-3-fluorophenyl)ethanone Synthesis: High purity (95%+) achieved via halogenation; used in biomedical research . Reactivity: Multiple halogens enhance electrophilicity but complicate regioselective substitutions .

Comparative Data Table

Compound Name Substituent(s) Synthesis Yield Key Applications Reactivity Notes References
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-OH 64.7% Adrenaline drug intermediates Moderate electrophilicity
2-Bromo-1-(4-methoxyphenyl)ethanone 4-OCH₃ 85% Crystallography studies Electron-donating effects
2-Bromo-1-(4-nitrophenyl)ethanone 4-NO₂ Commercial Chalcone analogue synthesis SRN1 mechanism participation
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone 4-imidazole N/A Heterocyclic building blocks High hazard potential
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-OCH₃ 84% Polymer precursors Enhanced solubility in ethers
2-Bromo-1-(4-bromo-2-chloro-3-fluorophenyl)ethanone 4-Br, 2-Cl, 3-F 95% Biomedical research High electrophilicity, complex reactions

Key Contrasts with 2-Bromo-1-(4-isothiocyanatophenyl)ethanone

  • Reactivity : The isothiocyanato group (-N=C=S) is a superior leaving group compared to -OH or -OCH₃, enabling efficient nucleophilic substitutions (e.g., with amines or thiols). This contrasts with nitro or methoxy analogues, which require harsher conditions for similar reactions .
  • Safety : Isothiocyanates are typically more toxic than hydroxyl or methoxy derivatives, necessitating rigorous safety protocols absent in some analogues (e.g., dihydroxy variants) .
  • Applications : While nitro and heterocyclic analogues are prioritized in drug discovery, isothiocyanato derivatives may excel in bioconjugation or polymer chemistry due to their reactive thiocyanate moiety .

Biological Activity

2-Bromo-1-(4-isothiocyanatophenyl)ethanone is an organic compound with significant potential in various biological applications. Its structure, characterized by a bromine atom and an isothiocyanate group, positions it as a valuable compound in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C9H6BrNOS
  • Molecular Weight : 244.12 g/mol
  • Functional Groups : Isothiocyanate (-N=C=S), Bromine (Br)

The biological activity of this compound primarily stems from its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom facilitates substitution reactions, enhancing the compound's reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound has been evaluated against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HepG2 (Liver Cancer)
  • PC-3 (Prostate Cancer)

In vitro assays revealed that the compound significantly inhibits cell proliferation, with IC50 values indicating its potency against these cancer cell lines.

Cell LineIC50 Value (µM)Reference
MCF-7< 25
HepG2< 25
PC-3< 25

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. It showed significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial potential of the compound against clinical isolates of bacteria. The findings demonstrated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(4-isothiocyanatophenyl)ethanone, and how can reaction yields be optimized?

A common method involves bromination of 1-(4-isothiocyanatophenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃). For analogous bromoethanones, stoichiometric bromine addition (e.g., 1:1 molar ratio) under controlled conditions (30 minutes reaction time, NaHCO₃ wash for neutralization) achieves ~85% yield . Optimization may involve adjusting solvent polarity, temperature, or using catalytic additives. Note: The isothiocyanate group’s reactivity requires inert atmospheres to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • Melting point analysis : Compare observed values (e.g., ~128°C for structural analogs) with literature data .
  • NMR spectroscopy : Confirm aromatic proton environments and bromine/ketone group positions. For example, in similar compounds, aromatic protons appear at δ 7.99–8.01 ppm (doublets) .
  • Mass spectrometry : Verify molecular ion peaks (expected m/z ~259.04 g/mol for C₉H₅BrNO₂S) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds often release toxic fumes .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How does the isothiocyanate group influence the compound’s reactivity in nucleophilic substitution reactions?

The isothiocyanate (–NCS) group is highly electrophilic, enabling conjugation with amines or thiols in bioconjugation applications. For example, it can react with lysine residues in proteins to form stable thiourea bonds. Kinetic studies on analogous compounds suggest reaction rates depend on pH (optimal ~7–9) and solvent polarity (e.g., DMF enhances nucleophilicity) . Competing reactions (e.g., hydrolysis of –NCS) must be controlled using anhydrous conditions .

Q. What strategies mitigate instability during long-term storage or experimental use?

  • Stabilizers : Add desiccants (e.g., molecular sieves) to prevent moisture-induced hydrolysis .
  • Light sensitivity : Store in amber vials to avoid photodegradation, as bromoethanones are prone to radical formation under UV light .
  • Thermal stability : Differential Scanning Calorimetry (DSC) of analogs shows decomposition above 150°C; avoid prolonged heating .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Cross-validation : Compare IR spectra (e.g., C=O stretch ~1700 cm⁻¹, –NCS stretch ~2100 cm⁻¹) with computational simulations (DFT) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., space group P2₁/c for analogs) provides unambiguous bond-length/angle data . Discrepancies may arise from polymorphic forms or solvent inclusion .

Q. What are the applications of this compound in synthesizing heterocyclic scaffolds?

The bromo and isothiocyanate groups enable dual functionalization. Examples include:

  • Thiadiazole synthesis : React with thiosemicarbazides to form 1,3,4-thiadiazole derivatives (e.g., 91% yield under refluxing ethanol) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs .

Methodological Considerations

Q. How to design experiments assessing the compound’s cytotoxicity or biological activity?

  • In-vitro assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa), noting EC₅₀ values. Ensure purity >95% to avoid solvent interference .
  • Controls : Include analogs lacking the –NCS group to isolate its contribution to bioactivity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect byproducts (e.g., unreacted starting material) .
  • Elemental analysis : Verify Br and S content (±0.3% theoretical) to confirm stoichiometry .

Q. How to address discrepancies in melting points or spectral data across studies?

  • Sample recrystallization : Repurify using solvents like diethyl ether or ethyl acetate to remove polymorphic contaminants .
  • Collaborative validation : Share samples with independent labs for comparative analysis, particularly if regulatory compliance is critical .

Contradictions and Limitations in Current Evidence

  • Synthetic yields : Reported yields for analogs vary (e.g., 85–91%) due to differences in workup protocols .
  • Toxicity data : Limited studies on the isothiocyanate variant; extrapolate cautiously from bromoethanones with –OH or –OCH₃ substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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